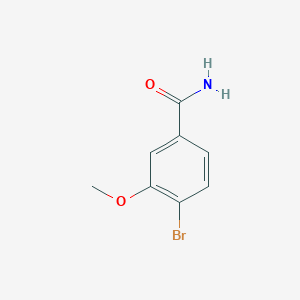

4-Bromo-3-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMZDFBWPAFJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622457 | |

| Record name | 4-Bromo-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176961-57-2 | |

| Record name | 4-Bromo-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 3 Methoxybenzamide

Established Synthetic Routes for 4-Bromo-3-methoxybenzamide

The synthesis of this compound, a valuable intermediate in medicinal chemistry and organic synthesis, is primarily achieved through a combination of amide bond formation and regioselective bromination of a substituted benzene (B151609) ring. cymitquimica.com

Amide Bond Formation Strategies for Benzamide (B126) Synthesis

The formation of the amide bond is a cornerstone of organic chemistry, and numerous methods have been developed for this transformation. nih.govunimi.it For the synthesis of benzamides, a common and well-established strategy involves the reaction of a benzoic acid derivative with an amine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine. nih.gov

Alternative approaches to amide bond formation that avoid the need for stoichiometric activating reagents are continually being developed. unimi.it These include direct condensation reactions facilitated by various coupling agents or catalysts. nih.govresearchgate.net For instance, a solvent-free method utilizing methoxysilanes as coupling agents has been reported for the synthesis of amides from carboxylic acids and amines in good to excellent yields. nih.gov Another approach involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth as a reusable catalyst for the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net

Regioselective Bromination Techniques on Methoxy-Substituted Aromatic Rings

The introduction of a bromine atom at a specific position on an aromatic ring is crucial for the synthesis of this compound. The methoxy (B1213986) group on the benzene ring is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. Therefore, direct bromination of 3-methoxybenzamide (B147233) would be expected to yield a mixture of products.

To achieve the desired regioselectivity, various bromination techniques have been explored. Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov A highly efficient and regioselective protocol for the ring bromination of aromatic compounds, including methoxy-substituted arenes, utilizes ammonium (B1175870) bromide as the bromine source and Oxone® as an oxidant under mild conditions. thieme-connect.com This method avoids the need for metal catalysts or acidic additives and provides monobrominated products in good to excellent yields. thieme-connect.com

Another approach involves the use of N-bromosuccinimide (NBS) in acetonitrile, which has been shown to be highly para-selective with respect to the most activating substituent on the aromatic ring. nih.gov In cases where the para position is blocked, bromination occurs at the ortho position. nih.gov Additionally, the oxybromination of methoxy-substituted benzenes has been reported using a nonheme Mn(IV)-oxo complex in the presence of a bromide source. nih.gov This reaction proceeds via an electron transfer mechanism and exhibits regioselectivity. nih.gov

Novel Synthetic Approaches and Catalyst Systems

The development of more efficient, sustainable, and selective synthetic methods is a continuous effort in organic chemistry. This includes the exploration of novel catalytic systems and the application of green chemistry principles.

Exploration of Photoredox Catalysis in Benzamide Derivative Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for a variety of chemical transformations, including the synthesis of benzamide derivatives. nih.govchinesechemsoc.org This approach offers a green and cost-effective alternative to traditional methods that often rely on harsh reagents and conditions. nih.gov For instance, a visible-light-mediated method for the construction of N-monoalkylated products from benzamides has been developed using eosin (B541160) Y as a metal-free organic photoredox catalyst. nih.gov

Photoredox catalysis can also be employed for the modification of benzamides. researchgate.netrsc.org For example, a dual catalytic system comprising palladium and a photoredox component has been used to convert secondary benzamides and arynes into phenanthridinone derivatives under blue light irradiation. rsc.org Furthermore, photocatalytic strategies have been developed that can selectively channel the reaction of chlorinated benzamides towards either C-H arylation or N-dealkylation. researchgate.net

Application of Green Chemistry Principles in Synthetic Design for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org In the context of synthesizing this compound, this can involve the use of environmentally benign solvents, recyclable catalysts, and atom-economical reactions.

An efficient and versatile catalytic system for the Buchwald-Hartwig cross-coupling reaction, a key C-N bond-forming reaction, has been developed for use in water, a green solvent. rsc.org This system, utilizing a combination of t-BuXPhos and [(cinnamyl)PdCl]2, demonstrates excellent performance for coupling aryl halides with a wide range of amines and amides. rsc.org The use of bio-based solvents, such as those derived from carbohydrates and terpenes, is another area of active research aimed at replacing conventional petroleum-based solvents. thieme-connect.com Furthermore, the development of recyclable catalytic systems is a key aspect of green chemistry, with studies exploring the recycling efficiency of various catalysts for C-H bond functionalization. rsc.org

Chemical Reactivity and Transformation Studies of this compound

The presence of the bromine atom and the methoxy and amide functional groups on the aromatic ring makes this compound a versatile building block for further chemical transformations. cymitquimica.com The bromine atom, in particular, serves as a handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom attached to the aromatic ring of this compound is a primary site for nucleophilic substitution, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures. cymitquimica.com This reactivity is frequently exploited in cross-coupling reactions, which are fundamental to modern medicinal chemistry and materials science.

One of the most prominent applications is in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling. ambeed.com In these reactions, the carbon-bromine bond is activated by a palladium catalyst, allowing for the formation of a new carbon-carbon bond with a boronic acid or ester. This strategy is instrumental in synthesizing biaryl compounds.

Furthermore, the bromine atom can be displaced by various nitrogen-based nucleophiles. This is particularly relevant in the synthesis of pharmaceutical agents. For instance, in the preparation of intermediates for complex bioactive molecules, the bromo group can be substituted by cyclic amines like piperazine (B1678402) derivatives under catalytic conditions, often using a copper or palladium catalyst. google.com These reactions are crucial for linking the benzamide core to other pharmacophoric fragments.

Table 1: Examples of Nucleophilic Substitution Reactions at the Bromine Atom

| Reactant/Nucleophile | Reagents/Conditions | Product Type |

| Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl Methoxybenzamide |

| Piperazine Derivative | CuI, 8-hydroxyquinoline, Base | N-Arylpiperazine Methoxybenzamide |

| Amines | Pd or Cu Catalyst, Base | N-Aryl Methoxybenzamide |

Oxidation Pathways of the Methoxy Moiety

The methoxy group (-OCH₃) on the benzamide ring offers another handle for chemical modification, primarily through cleavage to reveal a hydroxyl group (-OH). This transformation is technically an ether cleavage but represents a change in the oxidation state at the phenolic position and is a key pathway for structural diversification. The resulting phenol (B47542) is often a crucial functional group for biological activity or further derivatization.

A standard and effective method for the demethylation of aryl methyl ethers is the use of strong Lewis acids, most notably boron tribromide (BBr₃). Research on closely related structures, such as 4-bromo-3-methoxyaniline (B105682), demonstrates the successful cleavage of the methoxy group to a hydroxyl group using BBr₃ in a solvent like dichloromethane (B109758) (CH₂Cl₂), often at reduced temperatures. jst.go.jp This reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This conversion to the corresponding 4-bromo-3-hydroxybenzamide (B1444431) significantly alters the compound's electronic properties and hydrogen-bonding capabilities.

Reduction Reactions of the Amide Functional Group

The primary amide functional group (-CONH₂) of this compound can be chemically reduced to its corresponding amine. This transformation converts the benzamide into a 4-bromo-3-methoxybenzylamine, providing access to a different class of compounds with distinct chemical and biological properties.

The reduction of amides typically requires powerful reducing agents due to the stability of the carbonyl group. Lithium aluminum hydride (LiAlH₄) is the most common reagent employed for this purpose. The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to quench the excess reagent and liberate the free amine. While specific examples for this compound are not extensively detailed in dedicated studies, this reduction is a well-established and predictable transformation for primary benzamides.

Derivatization Strategies for Structural Diversification

Beyond the specific reactions at the bromine and methoxy groups, this compound serves as a scaffold for broader structural diversification through modifications at the amide nitrogen and the aromatic ring.

N-Alkylation and Acylation of the Amide Nitrogen

The nitrogen atom of the primary amide is nucleophilic and can be functionalized through alkylation or acylation. These reactions typically proceed after deprotonation of the N-H bond with a suitable base to form an amidate anion, which then acts as a nucleophile.

For N-alkylation, a common method involves using a strong base like sodium hydride (NaH) to deprotonate the amide, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). nih.govnih.gov This approach has been used to synthesize a variety of N-substituted derivatives, such as N-methyl-4-bromo-3-methoxybenzamide and N-cyclopropyl-4-bromo-3-methoxybenzamide. matrixscientific.compharmaffiliates.comchemenu.com Similarly, N-acylation can be achieved by reacting the amide with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to produce N-acylbenzamide derivatives. researchgate.net

Table 2: Examples of N-Alkylation and N-Acylation Reactions

| Reagent | Base | Product |

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | N-Methyl-4-bromo-3-methoxybenzamide |

| Ethyl Bromide (C₂H₅Br) | Sodium Hydride (NaH) | N-Ethyl-4-bromo-3-methoxybenzamide |

| Cyclopropyl Bromide | Sodium Hydride (NaH) | N-Cyclopropyl-4-bromo-3-methoxybenzamide pharmaffiliates.com |

| Acetyl Chloride | Triethylamine (Et₃N) | N-Acetyl-4-bromo-3-methoxybenzamide |

Functionalization at the Aromatic Ring Positions

The aromatic ring of this compound can undergo further substitution, with the regiochemical outcome directed by the existing substituents. The amide, methoxy, and bromo groups exert electronic and steric influences on the ring's reactivity towards electrophiles or organometallic reagents.

The amide functional group can serve as a directing group in metal-catalyzed C-H activation reactions. nih.gov For example, transition metal catalysts can coordinate to the amide oxygen, facilitating the functionalization of the ortho C-H bond (at the C-2 position). This allows for the introduction of various groups, such as alkenes, in a highly regioselective manner.

Furthermore, advanced synthetic methods like radical chemistry have been explored. In a photoredox-catalyzed reaction, the 4-bromo-3-methoxy substituted ring has been shown to undergo intramolecular radical addition. chinesechemsoc.org Computational and experimental studies indicate that the electronic properties of the bromo and methoxy substituents provide strong regiocontrol, favoring radical addition at the C-2 position ortho to the methoxy group. chinesechemsoc.org This highlights the subtle interplay of the substituents in guiding the reactivity of the aromatic core.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Methoxybenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in 4-Bromo-3-methoxybenzamide. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on established principles and data from structurally analogous compounds. rsc.orgjst.go.jp

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methoxy (B1213986) group protons. The aromatic region would feature an AXM spin system. The proton ortho to the bromine atom (H-5) would likely appear as a doublet, coupled to H-6. The proton ortho to the carbonyl group (H-2) would be a doublet coupled to H-6, and the proton para to the bromine (H-6) would appear as a doublet of doublets. The two amide protons (-CONH₂) are expected to produce a broad singlet, and the methoxy protons (-OCH₃) will appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to display eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The aromatic carbons will have shifts influenced by the bromo and methoxy substituents. Quaternary carbons, such as the ones bonded to the bromine and the methoxy group, typically show signals of lower intensity. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C=O | - | ~168 |

| C1 (C-CONH₂) | - | ~134 |

| C2 (CH) | Doublet | ~129 |

| C3 (C-OCH₃) | - | ~155 |

| C4 (C-Br) | - | ~113 |

| C5 (CH) | Doublet | ~115 |

| C6 (CH) | Doublet of Doublets | ~125 |

| OCH₃ | Singlet, ~3.9 | ~56 |

| NH₂ | Broad Singlet, ~6.0-7.5 | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular mass of this compound, confirming its elemental composition. The monoisotopic mass is 228.974 Da. uni.lu The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

The fragmentation pattern in mass spectrometry can offer further structural insights. Common fragmentation pathways for benzamides include the alpha-cleavage of the amide group. Key predicted fragments for this compound would arise from the loss of the amino group (-NH₂) or the entire amide functionality.

Table 2: Predicted HRMS Data for this compound

| Adduct/Fragment | Formula | Predicted m/z |

| [M+H]⁺ | C₈H₉BrNO₂⁺ | 229.9811 |

| [M+Na]⁺ | C₈H₈BrNNaO₂⁺ | 251.9631 |

| [M-H]⁻ | C₈H₇BrNO₂⁻ | 227.9666 |

| [M]⁺ | C₈H₈BrNO₂⁺ | 228.9733 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Structure Determination

In the solid state, molecules of this compound are expected to be linked by a network of intermolecular interactions. The most significant of these would be hydrogen bonds involving the amide group. The amide protons (N-H) can act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. nih.govresearchgate.net This typically leads to the formation of robust supramolecular synthons. Additionally, the oxygen atom of the methoxy group could act as a weaker hydrogen bond acceptor. researchgate.net

Polymorphism and Solid-State Forms Investigation of this compound

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon for benzamide (B126) derivatives. nih.gov This arises from the flexibility of intermolecular interactions, allowing for different hydrogen-bonding patterns and packing arrangements. Although no specific polymorphic forms of this compound have been reported in the literature reviewed, the potential for its existence is high. Different processing conditions, such as solvent of crystallization and temperature, could potentially yield different polymorphs, each with unique physical properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within the this compound molecule. Each functional group vibrates at a characteristic frequency, providing a molecular fingerprint.

Amide Group: Strong C=O stretching vibrations are expected in the region of 1650-1700 cm⁻¹. N-H stretching of the primary amide should appear as two bands in the 3100-3500 cm⁻¹ range.

Aromatic Ring: C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region.

Methoxy Group: The C-O stretching of the ether linkage will produce a strong band, likely around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Bromo Group: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically at low wavenumbers (500-600 cm⁻¹).

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Amide (NH₂) | N-H Stretch | 3100 - 3500 | Medium-Strong |

| Amide (C=O) | C=O Stretch | 1650 - 1700 | Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Methoxy (C-O) | Asymmetric C-O Stretch | ~1250 | Strong |

| Bromoalkane (C-Br) | C-Br Stretch | 500 - 600 | Medium-Weak |

Data is based on typical values for these functional groups. rsc.orgchemicalbook.com

Biological Activity and Mechanistic Investigations of 4 Bromo 3 Methoxybenzamide and Its Derivatives

Antimicrobial Activity Studies

Derivatives of 3-methoxybenzamide (B147233), the parent structure of 4-bromo-3-methoxybenzamide, have demonstrated considerable promise as antibacterial agents. researchgate.netnih.govnih.gov The introduction of a bromine atom at the 4-position and other structural modifications have been investigated to enhance this activity and to understand the structure-activity relationships that govern their efficacy.

Inhibition of Bacterial Cell Division Proteins (e.g., FtsZ)

A primary mechanism by which this compound derivatives exert their antimicrobial effects is through the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ). researchgate.net FtsZ is a crucial protein in bacterial cell division, analogous to tubulin in eukaryotes, and is responsible for the formation of the Z-ring at the division site. frontiersin.orgfrontiersin.org By targeting FtsZ, these compounds disrupt the normal process of bacterial cytokinesis.

Research has shown that derivatives of 3-methoxybenzamide are potent and selective antistaphylococcal agents due to their disruption of intracellular FtsZ function. researchgate.netnih.gov Inhibition of FtsZ assembly leads to the inability of the bacteria to form a proper division septum, resulting in cell filamentation and eventual lysis. researchgate.net Some synthesized 4-bromo-1H-indazole derivatives, which share a structural relationship with this compound, have been identified as FtsZ inhibitors. These compounds interfere with FtsZ polymerization and its GTPase activity, which is essential for its function. researchgate.net The binding of these inhibitors often occurs in a cleft between the N-terminal and C-terminal domains of the FtsZ protein. frontiersin.org

Modulation of Bacterial Metabolic Pathways

The inhibition of FtsZ and the subsequent disruption of cell division have indirect but significant consequences on bacterial metabolic pathways. While not a direct target, the halt in cytokinesis places considerable stress on the bacterial cell, impacting various metabolic processes. The energy required for the futile attempts at cell division and the maintenance of an elongated cell structure can deplete cellular resources.

Efficacy Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Derivatives of this compound have shown notable efficacy against specific bacterial strains, particularly the Gram-positive bacterium Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govnih.govfrontiersin.org For instance, certain 4-bromo-1H-indazole derivatives have demonstrated significantly more potent activity against penicillin-resistant S. aureus than the parent compound, 3-methoxybenzamide. Some difluorobenzamide derivatives have also exhibited excellent antimicrobial activity against MRSA. nih.govfrontiersin.org

The activity against Gram-negative bacteria such as Escherichia coli is generally less potent. mdpi.com This reduced susceptibility is often attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier to compound entry, and the presence of efflux pumps like AcrAB-TolC that actively remove the compounds from the cell. frontiersin.orgmdpi.com However, studies on E. coli strains lacking these efflux pumps have shown increased susceptibility to some benzamide (B126) derivatives, indicating that these compounds can be effective if they reach their intracellular target. nih.govfrontiersin.org

Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 4-Bromo-1H-indazole derivative (Compound 18) | Staphylococcus aureus ATCC29213 | Potent (64-fold more active than 3-MBA) | |

| 4-Bromo-1H-indazole derivative (Compound 9) | Streptococcus pyogenes PS | 4 | |

| Various 4-bromo-1H-indazole derivatives | Staphylococcus aureus ATCC25923 | Moderate (MCDC: 128) | |

| Various 4-bromo-1H-indazole derivatives | Escherichia coli ATCC25922 | Moderate (MCDC: 128) | |

| Difluorobenzamide derivative (Compound 4) | Methicillin-sensitive S. aureus (MSSA) ATCC25923 | 1 | nih.govfrontiersin.org |

| Difluorobenzamide derivatives (Compounds 2, 4, 5) | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 4 | nih.govfrontiersin.org |

| Difluorobenzamide derivative (MST A12) | E. coli (AcrAB deficient) | 128 | nih.gov |

MIC: Minimum Inhibitory Concentration; MCDC: Minimum Cell Division inhibitory Concentration; 3-MBA: 3-Methoxybenzamide.

Anticancer Potential and Cell Line Studies

In addition to their antimicrobial properties, benzamide derivatives have been investigated for their potential as anticancer agents. The structural similarities between the bacterial FtsZ protein and eukaryotic tubulin have prompted research into the effects of these compounds on cancer cells.

Mechanisms of Cell Viability Modulation and Apoptosis Induction

Substituted benzamides have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov The mechanism of apoptosis induction by these compounds often involves the intrinsic, or mitochondrial, pathway. This pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, the key executioners of apoptosis. nih.govfrontiersin.org

Studies on N-substituted benzamides have demonstrated that they can induce the activation of caspase-9, an initiator caspase in the intrinsic pathway. nih.gov The activation of caspase-9 then leads to the activation of downstream effector caspases, such as caspase-3, which carry out the dismantling of the cell. frontiersin.org Furthermore, some benzamide derivatives have been observed to cause a G2/M cell cycle block, arresting cancer cells in this phase prior to the induction of apoptosis. nih.gov This effect on the cell cycle can be independent of p53 status, suggesting a broad applicability across different cancer types. nih.gov

Activity in Specific Human Cancer Cell Models (e.g., MCF-7 breast cancer cell lines)

The efficacy of this compound derivatives and related compounds has been evaluated in various human cancer cell lines, including the MCF-7 breast cancer cell line. google.com Analogs of 3-bromo-4-ethoxy-5-methoxybenzamide (B427175) have demonstrated cytotoxic effects against MCF-7 cells.

The antiproliferative activity of these compounds is often assessed by determining their IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. While specific IC50 values for this compound are not widely reported, studies on structurally similar compounds provide insights into their potential potency. For example, a derivative, 3-bromo-4-ethoxy-5-methoxybenzamide, was reported to have an IC50 of 20 µM in MCF-7 cells. Other research on N-substituted tetrahydroisoquinoline ethylbenzamide derivatives has shown potent anti-proliferative activity against MCF-7 cells. google.com

Anticancer Activity of Benzamide Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3-Bromo-4-ethoxy-5-methoxybenzamide | MCF-7 (Breast) | 20 µM | |

| 3-Bromo-4-ethoxy-5-methoxybenzamide | HeLa (Cervical) | 15 µM | |

| 3-Bromo-4-ethoxy-5-methoxybenzamide | HCT116 (Colon) | 10 µM |

IC50: Half-maximal inhibitory concentration.

Enzyme and Receptor Interaction Studies

The therapeutic potential of a chemical entity is fundamentally linked to its interaction with biological macromolecules. For this compound and its analogues, a body of research has elucidated their engagement with various enzymes and receptors, revealing a spectrum of inhibitory and modulatory activities. These interactions are pivotal in understanding their pharmacological profiles and potential applications in various disease contexts.

Inhibition of Poly(ADP-ribose) Synthetase (PARP) and ADP-ribosyltransferase (ADPRT)

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical players in DNA repair and the maintenance of genomic integrity. nih.gov Their inhibition has emerged as a significant strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA-1/2 mutations. nih.govnih.gov The core structure of many PARP inhibitors mimics the nicotinamide (B372718) moiety of the natural substrate, NAD+, and benzamide derivatives have been a cornerstone in the development of these inhibitors. rhhz.netdrugbank.com

While direct inhibitory data for this compound on PARP is not extensively documented in the reviewed literature, its structural relative, 3-methoxybenzamide, is a known competitive inhibitor of both PARP and ADP-ribosyltransferase (ADPRT). google.com The chemical structure of PARP inhibitors is often characterized by a benzamide moiety. researchgate.net Structure-activity relationship (SAR) studies on benzamide-based PARP inhibitors have shown that substitutions on the benzamide ring significantly influence inhibitory potency. For instance, in a series of 3-substituted benzamides, various modifications were evaluated for their PARP inhibitory effects. nih.gov The development of potent PARP inhibitors often involves modifications at the meta position of the benzamide ring. rhhz.net

Furthermore, research on benzimidazole-4-carboxamides, which share structural similarities with benzamides, has led to potent PARP-1 inhibitors like veliparib. rhhz.net The binding of these inhibitors to PARP-1 typically involves interactions with the nicotinamide-ribose (NI) binding site and the adenine-ribose (AD) binding site. rhhz.net The exploration of substituents on the benzamide ring is a key strategy in optimizing the potency and selectivity of PARP inhibitors. nih.gov For example, a study on 3-substituted benzamides and 5-substituted isoquinolin-1-ones identified several potent PARP inhibitors. nih.gov Although specific data for the 4-bromo-3-methoxy substitution pattern is sparse in the context of PARP inhibition, the established importance of the benzamide scaffold suggests that derivatives of this compound could be rationally designed to target this enzyme family.

Heparanase Inhibition Modalities

Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans, playing a crucial role in extracellular matrix remodeling, tumor invasion, and angiogenesis. This makes it an attractive target for anti-cancer drug development. A novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides has been identified as potent heparanase inhibitors.

Within this class, derivatives of this compound have demonstrated significant heparanase inhibitory activity. Specifically, the compound N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide (note the isomeric difference in substitution) was found to have an IC₅₀ value of 0.29 μM against the platelet enzyme. Another closely related derivative, N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide , also exhibited good heparanase inhibitory activity with an IC₅₀ of 0.23 μM. These findings highlight the potential of the substituted benzamide moiety in targeting heparanase.

Table 1: Heparanase Inhibitory Activity of this compound Derivatives

| Compound Name | IC₅₀ (µM) |

| N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide | 0.29 |

| N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide | 0.23 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2006.

Phosphodiesterase (PDE) Inhibition Profiles (e.g., TbrPDEB1)

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide range of cellular processes. Inhibition of specific PDE isoforms is a validated therapeutic strategy for various conditions, including inflammatory diseases and neurological disorders. nih.govacs.org Benzamide derivatives have been explored as inhibitors of different PDE families. vu.nlnih.gov

A key area of investigation has been the inhibition of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), a validated drug target for the treatment of Human African Trypanosomiasis. researchgate.net While direct inhibition of TbrPDEB1 by this compound has not been reported, SAR studies of related substituted benzamide phthalazinones have provided insights into the structural requirements for TbrPDEB1 inhibition. researchgate.net These studies aim to design parasite-specific PDE inhibitors to minimize off-target effects on human PDEs. researchgate.net

In the context of human PDEs, derivatives of 3-(cyclopentyloxy)-4-methoxybenzamide (B136354) have been synthesized and evaluated as selective inhibitors of PDE4, an important target in inflammatory conditions like asthma. nih.gov SAR studies on these analogues have investigated the effects of modifying the alkoxy groups and the benzamide N-phenyl ring on PDE4 inhibitory potency. nih.gov For instance, a detailed SAR exploration of roflumilast (B1684550) analogues, a benzamide-based PDE4 inhibitor, was conducted to improve potency against Schistosoma mansoni PDE4A (SmPDE4A), although this proved challenging. vu.nl These studies underscore that the benzamide scaffold is a versatile template for developing PDE inhibitors, and derivatives of this compound could potentially be optimized to target specific PDE isoforms.

Dopamine (B1211576) Receptor Binding and Modulation (e.g., D2-receptors)

Dopamine receptors, particularly the D2 subtype, are crucial targets for antipsychotic and other central nervous system (CNS) active drugs. nih.govnih.gov Substituted benzamides represent a significant class of dopamine D2 receptor antagonists. nih.govuni-mainz.de

Research has shown that substitutions on the benzamide ring are critical for binding affinity and selectivity. For example, the presence of a methoxy (B1213986) group at the 3-position of the aromatic ring can increase affinity for D2-like receptors. uni-mainz.de A study of (S)-N-(3-pyrrolidinyl)benzamide derivatives revealed that the substituents on the benzamide nucleus play a significant role in the affinity for D2, D3, and D4 receptors. acs.org Specifically, the bulkiness of the substituent at the 4-amino group influences selectivity over D2 receptors. acs.org

Molecular dynamics simulations of the benzamide derivative 5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide (FLB457) have provided insights into its interaction with the D2 receptor. nih.gov Furthermore, studies on halogenated benzamide derivatives have shown that brominated compounds exhibit significant affinity for the D2 receptor. uni-mainz.de While direct binding data for this compound is not available, the collective evidence strongly suggests that its derivatives, with appropriate modifications on the amide nitrogen, could be potent ligands for dopamine receptors. The interplay between the bromo and methoxy substituents on the benzamide ring likely influences the electronic and steric properties that govern receptor interaction. nih.gov

Other Relevant Enzyme and Receptor Targets

Beyond the well-studied targets, derivatives of this compound have shown activity against other enzymes, indicating a broader pharmacological potential.

Salt-Inducible Kinase (SIK) Inhibition: Salt-inducible kinases (SIKs), including SIK1, SIK2, and SIK3, are involved in regulating inflammatory responses. nih.govacs.org A screening of a 4-(5-substituted-benzimidazol-1-yl)-2-methoxy-benzamide series identified a hit compound with inhibitory activity against all three SIK isoforms. nih.govacs.org This hit compound, featuring a bromine substituent, served as a starting point for optimization, leading to the discovery of potent pan-SIK inhibitors. nih.govacs.org The bromine and amide moieties were noted as being readily amenable to chemical modifications for improving potency and selectivity. nih.govacs.org

Table 2: SIK Inhibitory Activity of a Benzamide Hit Compound

| Kinase | IC₅₀ (nM) |

| SIK1 | 424 |

| SIK2 | 300 |

| SIK3 | 188 |

Data sourced from the Journal of Medicinal Chemistry, 2023. acs.org

Antitubercular Activity: Tuberculosis remains a major global health threat, and there is an urgent need for new antitubercular agents. jst.go.jp A series of meta-amido bromophenol derivatives were designed and synthesized, showing potent inhibitory activity against Mycobacterium tuberculosis H37Ra. jst.go.jp In this series, a compound derived from 4-bromo-3-methoxyaniline (B105682) demonstrated notable antitubercular potential. jst.go.jp Further studies on N-pyrazolyl benzamide derivatives also highlighted that compounds with a 4-bromo substitution on the benzamide ring exhibited significant activity against Gram-positive bacteria. semanticscholar.orgresearchgate.net These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel antibacterial and antitubercular drugs.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of this compound and its derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies, which systematically modify the chemical scaffold and assess the impact on biological activity, are crucial for optimizing lead compounds into potent and selective drug candidates.

General Benzamide SAR: The benzamide moiety is a common pharmacophore in many biologically active compounds. researchgate.net For PARP inhibitors , the constrained arylamide motif is a consensus pharmacophore that mimics the nicotinamide part of NAD+. nus.edu.sg Modifications at the meta-position of the benzamide ring have been a successful strategy in developing potent PARP inhibitors. rhhz.net

Role of the Methoxy Substituent: The methoxy group at the 3-position is an electron-donating group that can also participate in hydrogen bonding or steric interactions within a binding pocket. For dopamine D2 receptor ligands , a methoxy group at the 3-position has been shown to enhance binding affinity. uni-mainz.de In the development of PDE4 inhibitors based on 3-(cyclopentyloxy)-4-methoxybenzamides, the methoxy group is a conserved feature derived from the lead compound rolipram. nih.gov

SAR of the Amide Linker and N-Substituents: The amide group itself is a critical hydrogen bond donor and acceptor. Its conformation, which can be influenced by adjacent substituents, is often key to biological activity. Modifications of the N-substituent of the benzamide are a primary route for optimizing potency and pharmacokinetic properties. For instance, in the development of dopamine receptor antagonists , the nature of the N-substituent on the pyrrolidinyl group attached to the benzamide was crucial for both affinity and selectivity across D2, D3, and D4 subtypes. acs.org Similarly, for antitubercular salicylanilides , a related class of compounds, modifications to the aniline (B41778) ring (equivalent to the N-substituent of the benzamide) were critical for activity. nih.gov

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity of benzamide derivatives can be significantly altered by modifying the substituents on the phenyl ring and the amide nitrogen. Research into derivatives of this compound has revealed that these modifications can enhance potency and selectivity for various biological targets, including enzymes and receptors involved in cancer, infectious diseases, and inflammation. ontosight.aiontosight.aiontosight.ai

For instance, the introduction of different groups can lead to more potent inhibitory effects. ontosight.ai The replacement of a nitro group with fluorine or amino groups in similar compounds has been shown to enhance inhibitory activity against certain targets. ontosight.ai The development of novel benzamide derivatives, such as those conjugated with imidazopyrazine, has demonstrated promise in cancer therapy by impeding the growth of specific cancer cell lines. ontosight.ai

In the context of antitubercular agents, a series of meta-amido bromophenol derivatives were developed. While replacing a 3-benzyl group with a bromine atom initially decreased activity, moving the bromine to the 4-position resulted in a compound with good inhibitory activity against Mycobacterium tuberculosis. jst.go.jp Further modifications on the phenyl group of this scaffold showed that a para-chloro or para-bromo substitution could increase activity four-fold, and a trifluoromethyl (CF3) group also resulted in superior activity. jst.go.jp

Similarly, in the pursuit of hepatitis B virus (HBV) inhibitors, modifications to a salicylamide (B354443) core, which can be considered a related structural class, have shown clear structure-activity relationships. For example, introducing a chlorine atom at the 3'-position of a related aniline moiety significantly enhanced potency. nih.gov In another series, compounds with 3,5-disubstitutions, such as 3,5-dibromo, exhibited strong anti-HBV activity. nih.gov These findings underscore that weak electron-withdrawing groups on the aniline portion are generally more favorable for enhancing anti-HBV activity. nih.gov

Derivatives of 3-methoxybenzamide have been identified as inhibitors of the bacterial cell division protein FtsZ. nih.gov The development of 4-bromo-1H-indazole derivatives as FtsZ inhibitors has led to compounds with significantly enhanced antibacterial activity against Staphylococcus epidermidis and Streptococcus pyogenes compared to the parent compound, 3-methoxybenzamide. nih.gov

The table below summarizes the impact of various substituent modifications on the biological activity of compounds structurally related to this compound.

| Parent Scaffold | Substituent Modification | Position of Modification | Observed Impact on Biological Activity | Target/Disease |

| Benzamide Derivative | Fluorine or amino group (replacing nitro) | Varies | Enhanced inhibitory effects ontosight.ai | General biological targets |

| meta-Amido Phenol (B47542) | 4-Bromo | Phenyl ring | Good inhibitory activity jst.go.jp | Tuberculosis |

| meta-Amido Bromophenol | para-Chloro, para-Bromo, para-Methyl | Phenyl group | 4-fold increase in activity jst.go.jp | Tuberculosis |

| meta-Amido Bromophenol | para-CF3 | Phenyl group | Superior activity jst.go.jp | Tuberculosis |

| Salicylamide Derivative | 3'-Chloro | Aniline moiety | Enhanced potency (93% inhibition) nih.gov | Hepatitis B Virus |

| Salicylamide Derivative | 3,5-Dibromo | Salicylic ring | Strong activity (58% inhibition at 5 µM) nih.gov | Hepatitis B Virus |

| 3-Methoxybenzamide | 4-Bromo-1H-indazole core | N/A | Significantly improved antibacterial activity nih.gov | Bacterial Infections (FtsZ) |

| Benzamide | N-benzyl group | Amide nitrogen | Potential antimicrobial, anticancer, and anti-inflammatory properties ontosight.ai | General biological targets |

| Benzamide | N-(4-morpholinylcarbothioyl) | Amide nitrogen | Potential antimicrobial and anti-inflammatory properties ontosight.ai | General biological targets |

Stereochemical Influence on Pharmacological Profiles

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that can dictate the biological activity of a drug molecule by influencing its binding to a specific receptor or enzyme. For benzamide derivatives, the presence of chiral centers can lead to stereoisomers (enantiomers or diastereomers) with markedly different pharmacological profiles.

A notable example is the benzamide derivative (S)-3-Amino-5-bromo-N-(1-ethyl-pyrrolidin-2-ylmethyl)-6-hydroxy-2-methoxy-benzamide. ontosight.ai For this compound, the specific stereochemistry at the chiral center in the pyrrolidine (B122466) ring is designated as the "(S)" configuration. This specific spatial arrangement is considered crucial for its biological activity. ontosight.ai While detailed comparative studies with the (R)-enantiomer are not provided in the source, the emphasis on the (S)-configuration suggests that the biological target likely has a specific three-dimensional structure that preferentially interacts with this isomer. ontosight.ai This highlights the importance of controlling stereochemistry during synthesis to obtain the desired therapeutic effect.

Preclinical Biological Evaluation

The preclinical evaluation of this compound and its derivatives involves a series of in vitro and in vivo studies to determine their efficacy and potential as therapeutic agents.

In vitro assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound against a specific target or in a particular cellular context. Derivatives of this compound have been evaluated in a range of such assays.

As inhibitors of the bacterial protein FtsZ, a series of novel 4-bromo-1H-indazole derivatives were tested for their antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov The results indicated that these compounds were particularly effective against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Specific compounds from this series, such as compounds 12 and 18, showed activity against penicillin-resistant Staphylococcus aureus that was 256-fold more potent than the parent compound, 3-methoxybenzamide (3-MBA). nih.gov Furthermore, some of these synthesized compounds demonstrated moderate inhibition of cell division in S. aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

In the context of anticancer research, derivatives have been evaluated for their antiproliferative activity. For example, certain 4,9-dimethoxy-5-substituted furo[3,2-g]-1,2,3-benzoxathiazine-7,7-dioxides, which are structurally complex derivatives, were found to be highly active against A-549 (lung carcinoma) and HCT-116 (colon cancer) cell lines, with IC50 values comparable to the standard chemotherapy drug doxorubicin. researchgate.net

The table below presents findings from various in vitro assays for derivatives related to this compound.

| Compound Series | Biological Assay | Target Organism/Cell Line | Key Findings |

| 4-Bromo-1H-indazole derivatives | Antibacterial Susceptibility Testing | Penicillin-resistant S. aureus | Compounds 12 and 18 were 256-fold more potent than 3-MBA. nih.gov |

| 4-Bromo-1H-indazole derivatives | Antibacterial Susceptibility Testing | S. pyogenes PS | Compound 9 was 32-fold more active than 3-MBA. nih.gov |

| 4-Bromo-1H-indazole derivatives | Cell Division Inhibition Assay | S. aureus, E. coli, P. aeruginosa | Moderate inhibition with a minimum cell division concentration of 128 µg/mL. nih.gov |

| Furo-benzoxathiazine-dioxide derivatives | Antiproliferative Assay (IC50) | A-549 and HCT-116 cancer cells | IC50 values ranged from 0.02 to 0.08 μmol/mL, comparable to doxorubicin. researchgate.net |

| N-benzyl-3-bromo-4-methoxybenzamide | General Biological Activity Screening | Various microorganisms and cancer cells | Showed potential antimicrobial and anticancer properties. ontosight.ai |

| meta-Amido Bromophenols | Antitubercular Activity Assay | Mycobacterium tuberculosis H37Ra | Potent growth inhibition observed. jst.go.jp |

Following promising in vitro results, lead compounds are often advanced to in vivo models to assess their efficacy in a living organism. Derivatives of 3-methoxybenzamide, the parent structure of this compound, have shown efficacy in animal models of bacterial infection.

One optimized 3-methoxybenzamide derivative, referred to as compound 1, demonstrated significant efficacy in a murine model of systemic S. aureus infection. nih.gov In a murine thigh infection model, this compound caused a substantial decrease in the bacterial load. nih.gov The efficacy was further improved with a succinate (B1194679) prodrug of compound 1 (designated as compound 2), which achieved a greater reduction in the number of S. aureus cells recovered from the infected thighs, equivalent to a 3.68 log unit reduction compared to controls. nih.gov These findings support the potential of these derivatives to yield a new class of antistaphylococcal drugs. nih.gov

While specific in vivo data for this compound itself were not detailed in the provided search results, the success of closely related 3-methoxybenzamide derivatives in animal models highlights a promising trajectory for this class of compounds.

Computational Chemistry and Molecular Modeling of 4 Bromo 3 Methoxybenzamide

Molecular Docking and Ligand-Protein Interaction Analysis with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 4-bromo-3-methoxybenzamide, and a protein's binding site. While specific docking studies for this compound are not extensively documented in public literature, analysis of its structural analogues provides a strong basis for predicting its potential biological targets and interaction patterns.

Benzamide (B126) derivatives are known to interact with a variety of biological targets, including enzymes and G protein-coupled receptors (GPCRs), such as dopamine (B1211576) receptors. nih.govacs.org For instance, substituted benzamides have been investigated as antagonists for D2 and D3 dopamine receptors. nih.gov Docking studies on these related compounds often reveal critical interactions, such as hydrogen bonds formed by the amide group with polar residues (e.g., serine, asparagine) in the binding pocket, and hydrophobic interactions involving the aromatic ring. nih.gov The methoxy (B1213986) group can act as a hydrogen bond acceptor, while the bromine atom can participate in halogen bonding or hydrophobic interactions, potentially enhancing binding affinity. mdpi.comresearchgate.net

Molecular docking simulations with software like AutoDock Vina are used to screen these interactions and estimate the binding affinity, typically expressed as a docking score in kcal/mol. Studies on similar benzamides against targets like matrix metalloproteinases (MMPs) have shown promising binding affinities, suggesting a potential role as enzyme inhibitors. researchgate.net The analysis of these interactions is crucial for structure-activity relationship (SAR) studies, guiding the design of more potent and selective derivatives.

Table 5.1: Illustrative Molecular Docking Data for Benzamide Analogues against Various Biological Targets This table is a representative example based on findings for structurally related compounds.

| Compound Class | Biological Target | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Substituted Benzamides | Dopamine D2 Receptor | AutoDock | -7.0 to -9.0 | Asp114, Ser193, Phe389 |

| Methoxybenzamide Derivatives | Matrix Metalloproteinase-2 (MMP-2) | AutoDock Vina | -8.0 to -8.5 | Leu164, Ala166, His226 |

| Bromo-benzamide Analogues | FtsZ | AutoDock | -4.5 to -5.0 | Val207, Leu209, Asn263 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. researchgate.netasau.ru By developing mathematical models, QSAR can predict the activity of new or untested compounds, saving time and resources in drug discovery. ijrps.commdpi.com These models are built upon a set of molecular descriptors—numerical values that characterize the physicochemical properties of a molecule—and their relationship to a measured biological response. researchgate.net

For a compound like this compound, relevant descriptors would include:

Electronic Descriptors: Such as Hammett constants, which account for the electron-donating or -withdrawing effects of the bromo and methoxy substituents. The molecular electrostatic potential (MEP) and frontier molecular orbital energies (HOMO/LUMO) also fall into this category.

Steric Descriptors: Like molar refractivity (MR) and Taft steric parameters, which describe the size and shape of the molecule and its substituents.

Hydrophobic Descriptors: The partition coefficient (LogP) is a crucial descriptor that quantifies the lipophilicity of the compound, affecting its ability to cross cell membranes. researchgate.net

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching.

QSAR models are developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forests and neural networks. mdpi.com A QSAR study on N-terminal benzoyl groups, for example, demonstrated that small, inductively negative substituents were preferred for higher potency, a finding relevant to the bromo- and methoxy- groups on this compound. acs.org While a specific, validated QSAR model for this compound is not publicly available, the principles of QSAR are routinely applied to benzamide classes to guide the optimization of lead compounds. ijrps.com

Table 5.2: Key Molecular Descriptors for QSAR Analysis of Benzamide Derivatives

| Descriptor Class | Specific Descriptor | Information Provided | Relevance to Biological Activity |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Lipophilicity of the molecule | Membrane permeability, binding to hydrophobic pockets |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability | Reactivity, charge-transfer interactions |

| Electronic | Dipole Moment | Polarity and charge distribution | Long-range electrostatic interactions with target |

| Steric/Topological | Molecular Weight (MW) | Size of the molecule | Conformance with "drug-likeness" rules (e.g., Lipinski's) |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability | Steric fit within a binding site |

| Structural | Number of Hydrogen Bond Donors/Acceptors | Potential for hydrogen bonding | Specificity and strength of ligand-receptor binding |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide deep insights into its conformational flexibility and the stability of its complex with a biological target. nih.gov

Starting from a docked pose obtained from molecular docking, an MD simulation can model the dynamic behavior of the ligand-protein complex in a simulated physiological environment, including solvent effects. researchgate.net Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter tracks the average deviation of the protein backbone and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and is structurally stable. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain protein regions can indicate flexibility, which may be important for ligand binding or protein function.

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and protein over time, revealing which interactions are most persistent and crucial for stable binding. researchgate.net

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy of the ligand to the protein, providing a more accurate assessment of binding affinity than docking scores alone.

Table 5.3: Typical Parameters Analyzed in MD Simulations of Ligand-Protein Complexes

| Parameter | Purpose | Typical Indication of Stability |

| RMSD (Root Mean Square Deviation) | Assesses the overall structural stability of the complex over time. | The plot reaches a plateau with minimal fluctuations. |

| RMSF (Root Mean Square Fluctuation) | Identifies flexible regions of the protein and ligand. | Low fluctuations for residues in the binding site suggest stable interactions. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates the protein is not unfolding. |

| Hydrogen Bond Count | Quantifies the number of hydrogen bonds between ligand and protein. | A consistent, high number of H-bonds suggests a stable binding mode. |

| SASA (Solvent Accessible Surface Area) | Measures the exposure of the complex to the solvent. | Changes can indicate conformational shifts or ligand-induced effects. |

Computational Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is critically dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. elsevierpure.com Computational tools and web-based platforms like SwissADME and pkCSM are widely used in early drug discovery to predict these properties from a molecule's structure, identifying potential liabilities before costly synthesis and testing. mdpi.comnih.govgrafiati.com

For this compound, a predicted ADME profile can be generated:

Absorption: Properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability are predicted. High lipophilicity (LogP) and low polar surface area (TPSA) generally favor absorption.

Distribution: Plasma protein binding (PPB) and volume of distribution (VD) are key parameters. High PPB can limit the amount of free drug available to act on its target.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is crucial. Inhibition of these enzymes can lead to adverse drug-drug interactions. The methoxy group is a potential site for metabolic demethylation.

Excretion: Properties related to clearance, such as predicted solubility (LogS), are important.

Many predictive models are based on established guidelines like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound. nih.gov The predicted XlogP for this compound is 1.8, which falls within a favorable range for drug candidates. uni.lu

Table 5.4: Computationally Predicted ADME and Physicochemical Properties of this compound These values are predictions from computational models (e.g., SwissADME, PubChem) and are intended for estimation purposes.

| Property | Predicted Value/Classification | Implication for Drug Development |

| Molecular Formula | C₈H₈BrNO₂ | - |

| Molecular Weight | 230.06 g/mol | Complies with Lipinski's Rule (< 500) |

| XlogP3 | 1.8 | Good balance of hydrophilicity/lipophilicity |

| Hydrogen Bond Donors | 1 (from -NH₂) | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 (from C=O, -OCH₃) | Complies with Lipinski's Rule (≤ 10) |

| Rotatable Bonds | 2 | Indicates low conformational flexibility |

| Topological Polar Surface Area (TPSA) | 58.05 Ų | Suggests good cell permeability and oral bioavailability |

| GI Absorption | High (Predicted) | Likely well-absorbed from the gastrointestinal tract |

| BBB Permeant | Yes (Predicted) | May cross the blood-brain barrier |

| CYP Inhibitor | Predicted inhibitor of some isoforms (e.g., CYP1A2, CYP2C9) | Potential for drug-drug interactions |

| Drug-Likeness | Passes Lipinski, Ghose, Veber rules | Favorable physicochemical profile for a drug candidate |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental information about the electronic structure, reactivity, and spectroscopic properties of a molecule. researchgate.netjrrset.com For this compound, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are used to compute a range of molecular properties. researchgate.netresearchgate.netresearchgate.net

Key parameters derived from these calculations include:

Optimized Geometry: Calculations determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. jrrset.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich regions (nucleophilic sites), typically colored red (e.g., around the carbonyl oxygen), and electron-poor regions (electrophilic sites), colored blue (e.g., around the amide hydrogens), predicting how the molecule will interact with other species. researchgate.net

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of the molecule. Comparing these predicted spectra with experimental data helps to confirm the molecular structure and assign vibrational modes. researchgate.net

Reactivity Descriptors: Global reactivity descriptors like chemical hardness, softness, and electrophilicity can be calculated from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.net

Studies on structurally similar compounds like 4-bromo-3-(methoxymethoxy) benzoic acid and other benzamide derivatives have successfully used these methods to elucidate their structural and electronic characteristics. researchgate.netresearchgate.net

Table 5.5: Representative Quantum Chemical Properties Calculated for Benzamide Derivatives Using DFT This table presents typical data obtained from DFT calculations on similar compounds.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability; site of electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability; site of nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Calculated as (E_LUMO - E_HOMO) / 2. |

| Electrophilicity Index (ω) | Measure of the ability to accept electrons. | Helps in classifying molecules as electrophiles or nucleophiles. |

Pharmaceutical and Industrial Applications of 4 Bromo 3 Methoxybenzamide

Role as Pharmaceutical Intermediates and Building Blocks for Complex Molecules

4-Bromo-3-methoxybenzamide serves as a crucial starting material and building block in the synthesis of more complex organic and biologically active molecules. smolecule.com Its structure, featuring a bromine atom and a methoxy (B1213986) group on the benzamide (B126) scaffold, allows for a variety of chemical modifications, making it a versatile precursor in medicinal chemistry. ontosight.ai The bromine atom, for instance, can be readily displaced by nucleophiles, enabling the introduction of diverse functional groups to create a wide array of derivatives. ontosight.ai

This adaptability is highlighted in its use in the preparation of intermediates for advanced pharmaceutical ingredients (APIs). For example, it is a key component in the synthesis of N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-bromo-3-methoxybenzamide, an intermediate in the production of the therapeutic agent Volasertib. patsnap.com The synthesis involves a nucleophilic substitution reaction with another complex intermediate. patsnap.com

Furthermore, the benzamide structure itself is a common feature in many biologically active compounds. Derivatives of this compound have been explored for their potential in various therapeutic areas. For instance, modifications of similar benzamide structures have been investigated for their activity against targets involved in neurotransmission and cancer cell proliferation. The strategic placement of the bromo and methoxy groups can influence the compound's interaction with biological targets, making it a valuable scaffold for drug discovery.

The following table provides examples of how this compound and its derivatives are used as intermediates:

| Intermediate Product | Application/Reaction Type | Reference |

| N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-bromo-3-methoxybenzamide | Intermediate for Volasertib synthesis | patsnap.com |

| 4-{[6-(4-{[(2?)-2-(4-fluorophenyl)propanoyl]amino}phenyl) smolecule.combldpharm.comtriazolo-[1,5-a]pyridin-2-yl]amino}-3-(2,2,2-trifluoroethoxy)benzamide | Prepared analogously using this compound | google.com |

| N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines | Synthesized from α-bromoketones and 2-aminopyridines, demonstrating the utility of bromo-substituted precursors. | rsc.org |

| (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide | Synthesized and studied as a potential anti-ovarian cancer agent. | researchgate.net |

Development of Novel Therapeutic Agents Based on the Benzamide Scaffold

The benzamide scaffold, a core component of this compound, is a well-established pharmacophore in drug discovery, known to interact with a variety of biological targets. smolecule.com The specific substitutions on the benzene (B151609) ring of this compound, namely the bromine atom and the methoxy group, can enhance its biological efficacy by influencing its binding affinity and selectivity towards target sites. smolecule.com

Research has shown that benzamide derivatives can exhibit a range of pharmacological activities, including anticancer and anti-inflammatory properties. ontosight.ai For example, some benzamide derivatives have been investigated for their potential to inhibit enzymes like hexokinase 2 (HK2), which is overexpressed in many cancer cells. ontosight.ai The development of novel benzamide derivatives, such as those conjugated with imidazopyrazine, has shown promise in impeding cancer growth in specific cell lines. ontosight.ai

Furthermore, the structural framework of this compound has been utilized in the design of inhibitors for various enzymes and receptors. For instance, it has been used as a precursor in the synthesis of substituted triazolopyridines which act as inhibitors of Mps-1 kinase, a target in cancer therapy. google.com Additionally, novel 4-bromo-1H-indazole derivatives, synthesized from related starting materials, have shown potent antibacterial activity by inhibiting the FtsZ protein. nih.gov

The table below summarizes some therapeutic targets and agents developed from or related to the this compound scaffold:

| Therapeutic Target/Agent | Pharmacological Activity | Reference |

| Mps-1 Kinase Inhibitors | Anticancer | google.com |

| FtsZ Inhibitors | Antibacterial | nih.gov |

| Na+/H+ Exchange (NHE) Inhibitors | Cardioprotective | nih.gov |

| Heparanase Inhibitors | Anticancer | unipr.it |

| Matrix Metalloproteinase (MMP) Inhibitors | Anti-Ovarian Cancer | researchgate.net |

Potential in Specialty Chemical Development and Materials Science

Beyond its pharmaceutical applications, the unique chemical properties of this compound and its derivatives make them valuable in the development of specialty chemicals and materials. smolecule.comsmolecule.com The reactivity of the benzamide group and the potential for modification through the bromine and methoxy groups allow for its use as a building block in the creation of polymers and other complex organic compounds. smolecule.com

In the realm of materials science, benzamides can be incorporated into the synthesis of various materials due to their versatile reactivity. smolecule.com They can act as building blocks for polymers and other organic materials, contributing to the development of new materials with specific properties. smolecule.com While direct applications of this compound in materials science are not extensively documented, its derivatives and related compounds are utilized in this field. For example, some related compounds are used in the production of organic light-emitting diode (OLED) materials and other electronic materials. bldpharm.combldpharm.combldpharm.com

The versatility of the benzamide structure allows for the synthesis of a wide range of specialty chemicals. For instance, derivatives of this compound can be used in cross-coupling reactions to create more complex molecules with potential applications in various chemical industries.

Intellectual Property and Patent Landscape Analysis Related to this compound

The intellectual property landscape surrounding this compound and its derivatives reflects its importance in the development of new technologies, particularly in the pharmaceutical sector. A review of patent literature reveals numerous applications covering substituted benzamide derivatives and their use as therapeutic agents.

Patents have been filed for a wide range of benzamide compounds with various substitutions, highlighting the broad interest in this chemical class for drug discovery. googleapis.com For instance, a European patent describes therapeutically useful benzamide derivatives for the treatment of conditions that can be ameliorated by the inhibition of cyclic AMP phosphodiesterase. googleapis.com Another patent details the preparation of N-(Diethylaminoethyl)-2-methoxy-4-amino-5-bromobenzamide, a related compound, indicating interest in specific substituted benzamides for pharmaceutical use. google.mv

A significant number of patents focus on the use of this compound as an intermediate in the synthesis of specific therapeutic agents. A prime example is a patent for the preparation of Volasertib, which explicitly mentions an intermediate derived from this compound. patsnap.com Another patent application describes substituted triazolopyridines as TTK inhibitors, where a derivative of this compound is used as a reference compound in the synthesis. google.com

The following table provides a snapshot of the patent landscape related to this compound and its derivatives:

| Patent/Application Number | Title/Focus | Key Information |

| EP 0497564 B1 | Benzamides | Describes therapeutically useful benzamide derivatives. googleapis.com |

| DE1793836C1 | Verfahren zur Herstellung von N-(Diethylaminoethyl)-2-methoxy-4-amino-5-brombenzamid | Details the preparation of a specific substituted benzamide. google.mv |

| WO2013087579A1 | Substituted triazolopyridines and their use as ttk inhibitors | Mentions the use of a this compound derivative in the synthesis of TTK inhibitors. google.com |

| CN105837682A | Preparation method of Volasertib and intermediates thereof | Discloses the use of a this compound intermediate for synthesizing Volasertib. patsnap.com |

This analysis of the patent landscape underscores the commercial and scientific interest in this compound as a valuable chemical entity for the development of new pharmaceuticals and potentially other advanced materials.

Future Research Directions and Challenges

Exploration of New Derivatization Strategies for Enhanced Bioactivity and Specificity

The core structure of 4-bromo-3-methoxybenzamide offers a versatile scaffold for chemical modification. Future research will undoubtedly focus on synthesizing novel analogues to enhance biological activity and target specificity. The introduction of various substituents on the benzamide (B126) core can significantly alter its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. researchgate.net For instance, the addition of aliphatic or aromatic groups can modulate lipophilicity, which is crucial for membrane permeability and target engagement. researchgate.net

Key strategies for derivatization will likely include:

Modifications at the Amide Nitrogen: Introducing different alkyl or aryl groups on the amide nitrogen can impact hydrogen bonding capabilities and steric interactions with target proteins.

Substitution on the Phenyl Ring: The bromine and methoxy (B1213986) groups provide handles for further chemical transformations, allowing for the introduction of diverse functional groups to probe structure-activity relationships.

Bioisosteric Replacement: Replacing the bromine atom or methoxy group with other functional groups of similar size and electronic properties can lead to analogues with improved metabolic stability or reduced off-target effects.

These derivatization efforts aim to create a library of compounds with a wide range of biological activities, from which lead candidates with optimal potency and selectivity can be identified.

Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level

A fundamental challenge in the development of this compound-based therapeutics is the precise understanding of their mechanism of action at the molecular level. While the exact mechanism for this compound is yet to be fully elucidated, research into similar benzamide derivatives provides some direction. For example, some benzamide analogues have been shown to interact with specific receptors or enzymes, leading to downstream biological effects. mdpi.com

Future research in this area will necessitate the use of advanced techniques to:

Identify Molecular Targets: Employing methods such as affinity chromatography, proteomics, and genetic screens to identify the specific proteins or nucleic acids that this compound and its analogues bind to.

Characterize Binding Interactions: Utilizing biophysical techniques like X-ray crystallography, NMR spectroscopy, and surface plasmon resonance to visualize and quantify the interactions between the compounds and their targets.

Elucidate Downstream Signaling Pathways: Investigating the cellular signaling cascades that are modulated upon compound binding, to understand the full spectrum of its biological effects.

A thorough understanding of the molecular mechanism is crucial for rational drug design and for predicting potential on-target and off-target effects.

Integration of Multi-Omics Data in Drug Discovery Pipelines Involving Benzamide Derivatives

The era of "big data" in biology offers unprecedented opportunities for drug discovery. Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the biological system's response to a drug candidate. pharmalex.com This approach is becoming increasingly central to modern drug development. pharmalex.com For benzamide derivatives, this integrated strategy can accelerate the identification of novel therapeutic targets and biomarkers of drug response. nih.govscispace.com

The application of multi-omics in the context of this compound research would involve:

Transcriptomic Profiling: Using RNA-sequencing to analyze changes in gene expression in cells or tissues treated with the compound, which can reveal the pathways and biological processes affected.

Proteomic and Metabolomic Analysis: Identifying changes in protein and metabolite levels to understand the functional consequences of compound treatment. scispace.com

Network-Based Analysis: Integrating these different data types to construct comprehensive molecular networks that can predict drug efficacy and potential side effects. nih.gov

By leveraging the power of multi-omics, researchers can gain deeper insights into the complex biological effects of benzamide derivatives and make more informed decisions throughout the drug discovery pipeline. pharmalex.com

Development of Targeted Delivery Systems for this compound Analogues